

# Application Notes and Protocols for ATP Disodium Salt Hydrate in Kinase Assays

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## Compound of Interest

Compound Name: ATP (disodium salt hydrate)

Cat. No.: B10831682

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Adenosine 5'-triphosphate (ATP) disodium salt hydrate in various kinase assay formats. The information is intended to assist researchers in obtaining accurate and reproducible results in kinase activity screening and inhibitor profiling.

## Introduction to Kinase Assays and the Role of ATP

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule, typically ATP, to a specific substrate molecule. This process, known as phosphorylation, is a fundamental mechanism for regulating a majority of cellular processes. The dysregulation of kinase activity is implicated in numerous diseases, making kinases a major target for drug discovery.

Kinase assays are essential tools for measuring the enzymatic activity of kinases and for screening potential inhibitors. ATP disodium salt hydrate is a crucial reagent in these assays, serving as the phosphate donor. The concentration and purity of the ATP solution can significantly impact the outcome of the assay.

## Properties and Handling of ATP Disodium Salt Hydrate

ATP disodium salt hydrate is a stable, crystalline powder that is readily soluble in water.<sup>[1]</sup> It is the preferred form of ATP for most biochemical assays due to its purity and stability.

Key Properties:

- **Solubility:** Soluble in water (up to 50 mg/mL), yielding a clear, colorless, and mildly acidic solution (pH ~3.5).<sup>[1][2]</sup>
- **Storage of Powder:** The solid form should be stored at -20°C with desiccation.<sup>[1][2]</sup> It is stable for at least two years with minimal decomposition.<sup>[1][2]</sup>
- **Storage of Solutions:** Aqueous solutions of ATP are stable for extended periods when stored frozen.<sup>[3]</sup> For short-term use, solutions can be kept at 4°C.<sup>[4]</sup> It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.<sup>[4]</sup>

## Preparation of ATP Stock Solutions

Accurate preparation of the ATP stock solution is critical for reproducible kinase assays.

Protocol for 100 mM ATP Stock Solution:

- **Weighing:** Accurately weigh the required amount of ATP disodium salt hydrate powder.
- **Dissolving:** Dissolve the powder in high-purity, nuclease-free water to the desired final volume.
- **pH Adjustment:** The initial solution will be acidic.<sup>[2]</sup> Adjust the pH to 7.0-7.5 using a sodium hydroxide (NaOH) solution. This is crucial as ATP is most stable in this pH range.<sup>[5]</sup>
- **Concentration Determination:** The concentration of the ATP stock solution should be verified spectrophotometrically by measuring the absorbance at 259 nm. The molar extinction coefficient ( $\epsilon$ ) for ATP at pH 7.0 is 15,400 M<sup>-1</sup>cm<sup>-1</sup>.<sup>[1][2]</sup>
- **Aliquoting and Storage:** Aliquot the ATP stock solution into smaller, single-use volumes and store at -20°C or -80°C.

## The Critical Role of ATP Concentration in Kinase Assays

The concentration of ATP used in a kinase assay is a critical parameter that can significantly influence the interpretation of inhibitor data, particularly for ATP-competitive inhibitors.[6]

- Assays at ATP  $K_m$ : Performing assays at the Michaelis constant ( $K_m$ ) for ATP allows for a more direct measurement of an inhibitor's binding affinity ( $K_i$ ).[6][7] This is a common practice in biochemical assays for ranking the potency of inhibitors against different kinases.[8]
- Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar (mM) range, which is often significantly higher than the  $K_m$  of most kinases.[7][9] Using physiological ATP concentrations (e.g., 1-10 mM) can provide a more accurate prediction of an inhibitor's efficacy in a cellular context.[6][10]

The relationship between  $IC_{50}$ ,  $K_i$ , and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation:

$$IC_{50} = K_i (1 + [ATP] / K_m)[6]$$

This equation highlights that the  $IC_{50}$  value of an ATP-competitive inhibitor will increase as the ATP concentration increases.[6]

## Generic Kinase Assay Protocol

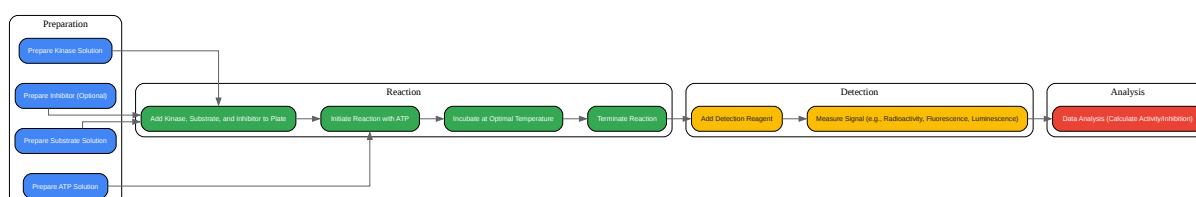
This protocol provides a general framework for a biochemical kinase assay. The specific concentrations of the kinase, substrate, and ATP, as well as the incubation time, should be optimized for each specific kinase-substrate pair.

Materials:

- Kinase of interest
- Substrate (peptide or protein)
- ATP disodium salt hydrate
- Kinase reaction buffer (see Table 2 for a typical formulation)
- Detection reagent (e.g., for radiometric, fluorescence, or luminescence-based assays)

- Microplate (e.g., 96-well or 384-well)

Experimental Workflow:



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Figure 1: A generalized workflow for a biochemical kinase assay.

Protocol Steps:

- **Reaction Setup:** In a microplate, add the kinase, substrate, and test compound (inhibitor) in the kinase reaction buffer. The final volume will depend on the plate format.
- **Initiation:** Initiate the kinase reaction by adding the ATP solution. The final ATP concentration will vary depending on the experimental goal (e.g.,  $K_m$  or physiological concentration).
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time.

- Termination: Stop the reaction. The method of termination depends on the assay format (e.g., adding a stop solution, heat inactivation).[\[11\]](#)
- Detection: Add the appropriate detection reagent to quantify the kinase activity. This could involve measuring the incorporation of radioactive  $^{32}\text{P}$  from  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  into the substrate, or detecting the amount of ADP produced using a coupled enzyme assay.[\[12\]](#)[\[13\]](#)
- Data Analysis: Analyze the data to determine the kinase activity or the inhibitory effect of the test compounds.

## Data Presentation

Quantitative data from kinase assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Typical ATP Concentrations in Kinase Assays

| Assay Type                               | Typical ATP Concentration Range  | Purpose                               |
|--|--|---------------------------------------|
| Biochemical Assays (Inhibitor Profiling) | Km of the kinase   | Determine inhibitor potency ( $K_i$ ) |
| Cell-Based Assays                        | 1 - 10 mM  | Mimic physiological conditions        |
| Radiometric Assays                       | 10 - 100 $\mu\text{M}$ (with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ ) | Detect phosphate incorporation        |
| Fluorescence/Luminescence Assays         | 1 - 100 $\mu\text{M}$  | Optimize signal-to-background ratio   |

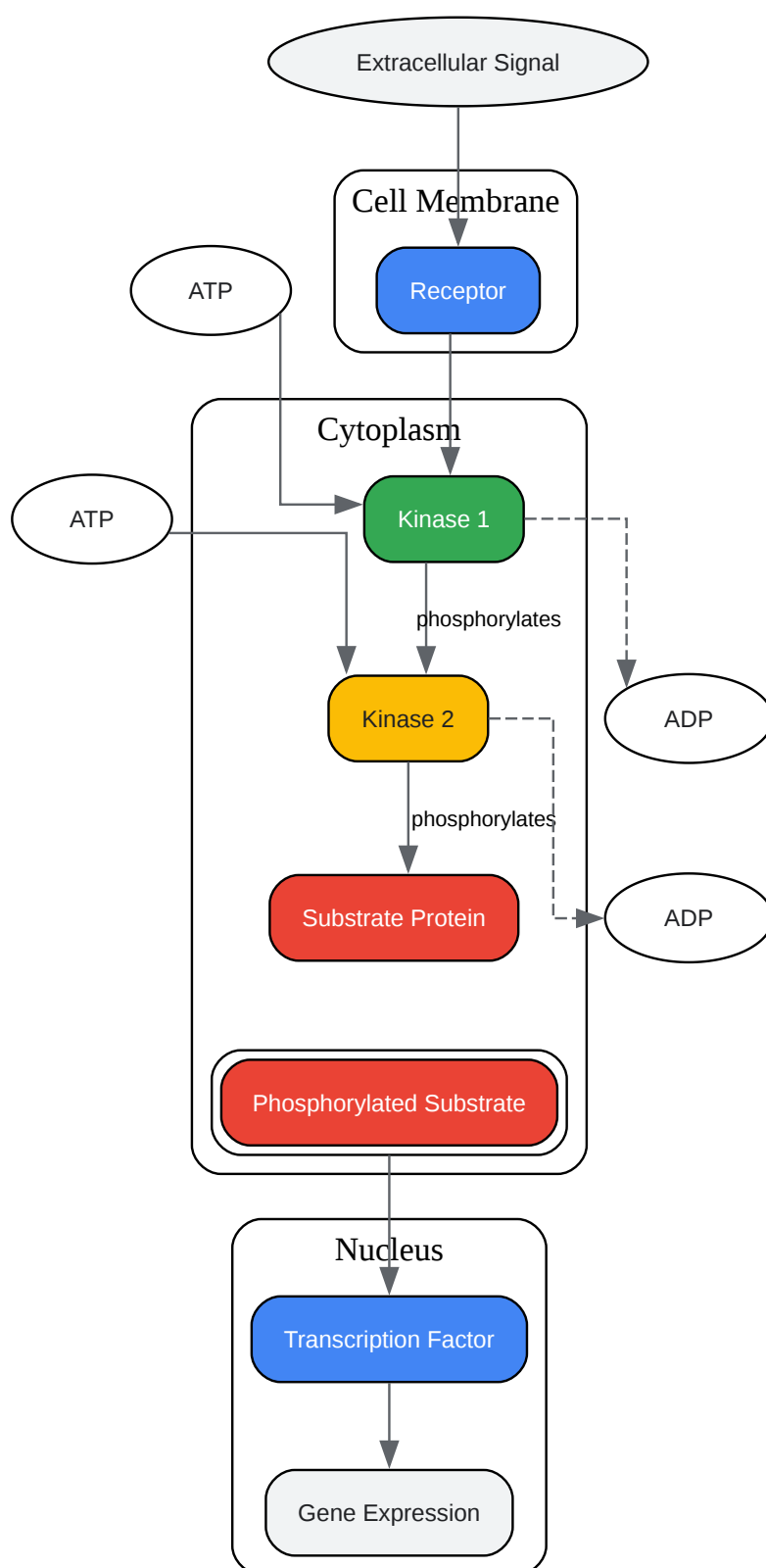
Table 2: Example of a 1X Kinase Reaction Buffer

| Component                 | Final Concentration | Purpose                            |
|---------------------------|---------------------|------------------------------------|
| Tris-HCl (pH 7.5)         | 25 mM               | Buffering agent                    |
| $\beta$ -glycerophosphate | 5 mM                | Phosphatase inhibitor              |
| Dithiothreitol (DTT)      | 2 mM                | Reducing agent                     |
| $\text{Na}_3\text{VO}_4$  | 0.1 mM              | Phosphatase inhibitor              |
| $\text{MgCl}_2$           | 10 mM               | Essential cofactor for ATP binding |

Note: The optimal buffer composition can vary between different kinases.[\[14\]](#)

## Signaling Pathway Visualization

Understanding the context of a kinase within a signaling pathway is crucial for interpreting experimental results.



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Figure 2: A simplified generic kinase signaling cascade.

This diagram illustrates a typical signal transduction pathway involving a cascade of kinases, where the phosphorylation of downstream substrates ultimately leads to a cellular response, such as altered gene expression. Each phosphorylation step requires ATP as the phosphate donor.

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## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
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